molecular formula C18H13NO3 B2880630 3-(4-Nitrophenyl)-5-phenylphenol CAS No. 98124-35-7

3-(4-Nitrophenyl)-5-phenylphenol

Cat. No.: B2880630
CAS No.: 98124-35-7
M. Wt: 291.306
InChI Key: CQFCPDXEACHHIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Nitrophenyl)-5-phenylphenol is an organic compound that features a nitrophenyl group and a phenyl group attached to a phenol core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Nitrophenyl)-5-phenylphenol typically involves the nitration of phenylphenol derivatives. One common method is the nitration of 3-phenylphenol using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the para position relative to the phenyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and concentration, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Nitrophenyl)-5-phenylphenol can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

    Oxidation: The phenol group can be oxidized to a quinone derivative using oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in acidic conditions.

    Oxidation: Potassium permanganate in alkaline conditions, or chromium trioxide in acidic conditions.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Reduction: 3-(4-Aminophenyl)-5-phenylphenol.

    Oxidation: Quinone derivatives of this compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Nitrophenyl)-5-phenylphenol has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Nitrophenyl)-5-phenylphenol depends on its chemical structure and the specific application. For example, in biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The phenol group can also participate in redox reactions, influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenol: A simpler compound with a nitro group attached to a phenol ring.

    3-Phenylphenol: A compound with a phenyl group attached to a phenol ring without the nitro group.

    4-Nitrophenylphenol: A compound with a nitro group and a phenyl group attached to a phenol ring.

Uniqueness

3-(4-Nitrophenyl)-5-phenylphenol is unique due to the presence of both a nitrophenyl group and a phenyl group on the phenol core. This combination of functional groups imparts distinct chemical properties, making it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-(4-nitrophenyl)-5-phenylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO3/c20-18-11-15(13-4-2-1-3-5-13)10-16(12-18)14-6-8-17(9-7-14)19(21)22/h1-12,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQFCPDXEACHHIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC(=C2)O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.